molecular formula C7H6O2 B7760847 4-Hydroxybenzaldehyde CAS No. 65581-83-1

4-Hydroxybenzaldehyde

Cat. No.: B7760847
CAS No.: 65581-83-1
M. Wt: 122.12 g/mol
InChI Key: RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Description

4-Hydroxybenzaldehyde, also known as para-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H6O2. It is one of the three isomers of hydroxybenzaldehyde, with the hydroxyl group positioned at the para (4) position relative to the aldehyde group. This compound appears as a yellow to tan powder and is moderately soluble in water .

Mechanism of Action

Target of Action

4-Hydroxybenzaldehyde (4-HBA) is a naturally occurring benzaldehyde that has been found to target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in the defense mechanism of fungi against oxidative stress. By targeting these enzymes, 4-HBA effectively inhibits fungal growth .

Mode of Action

The mode of action of 4-HBA involves its interaction with these antioxidation enzymes, disrupting their function and leading to an increase in oxidative stress within the fungal cells . This disruption of the cellular antioxidation system leads to growth inhibition and can enhance the efficacy of conventional antifungal agents .

Biochemical Pathways

4-HBA is involved in several biochemical pathways. It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In the Dakin oxidation, 4-HBA reacts with hydrogen peroxide in base to form hydroquinone . Another pathway of 4-HBA biosynthesis starts from 4-coumaroyl-CoA, forming 4-benzaldehyde by the action of 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH). Further hydroxylation occurs, forming 3,4-dihydroxybenzadehyde by hydroxybenzaldehyde synthase (HBS) from this compound .

Pharmacokinetics

4-HBA exhibits rapid absorption and low absolute bioavailability when administered by gavage in rats . It is widely distributed to various tissues and organs, including the brain, indicating that it can penetrate the blood-brain barrier . The absolute bioavailability of 4-HBA is 5.33% . After administration, 4-HBA is rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) and is excreted in the feces and urine in low amounts .

Result of Action

The molecular and cellular effects of 4-HBA’s action include promoting keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . In addition, 4-HBA treatment also promotes wound healing and re-epithelialization in an in vivo excision wound animal model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-HBA. For instance, the catalytic oxidation method of p-cresol is the synthesis of 4-HBA by directly oxidizing p-cresol with air or oxygen under the action of a catalyst . Furthermore, changing consumer attitudes towards sustainability and environmental responsibility can impact the use of chemicals like 4-HBA in various industries .

Biochemical Analysis

Biochemical Properties

4-Hydroxybenzaldehyde plays a significant role in biochemical reactions. It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . It interacts with enzymes such as p-Hydroxybenzaldehyde dehydrogenase, found in carrots (Daucus carota) .

Cellular Effects

This compound has been found to significantly promote keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . It also exhibits an inhibitory effect on the GABA transaminase, and its inhibitory activity was higher than that of valproic acid, a known anticonvulsant .

Molecular Mechanism

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) and an aldehyde group (-CHO) at the para position relative to each other . This para-substitution pattern significantly influences the reactivity and properties of the compound .

Temporal Effects in Laboratory Settings

This compound is relatively stable under normal conditions. It can undergo oxidation to form p-hydroxybenzoic acid or undergo condensation reactions to form various Schiff bases .

Dosage Effects in Animal Models

In animal models, this compound has shown to promote wound healing and re-epithelialization in an in vivo excision wound animal model . The absolute bioavailability of this compound was 5.33% .

Metabolic Pathways

This compound is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . It is metabolized to 4-hydroxybenzoic acid in large amounts in vivo .

Transport and Distribution

After administration, this compound is widely distributed to all tissues (heart, liver, spleen, lung, kidney, and brain) in both the equilibrium and elimination phases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzaldehyde can be synthesized through several methods:

Industrial Production Methods: The catalytic oxidation of p-cresol is a common industrial method for producing this compound. This process involves the direct oxidation of p-cresol with air or oxygen under the action of a catalyst .

Chemical Reactions Analysis

4-Hydroxybenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide, bases (such as sodium hydroxide), and catalysts like aluminum chloride and potassium carbonate. Major products formed from these reactions include p-hydroxybenzoic acid, p-hydroxybenzyl alcohol, anisaldehyde, and hydroquinone .

Comparison with Similar Compounds

4-Hydroxybenzaldehyde is compared with its isomers and other similar compounds:

    2-Hydroxybenzaldehyde (Salicylaldehyde): This isomer has the hydroxyl group at the ortho (2) position relative to the aldehyde group.

    3-Hydroxybenzaldehyde: This isomer has the hydroxyl group at the meta (3) position relative to the aldehyde group.

    Vanillin: Vanillin is structurally similar to this compound but has an additional methoxy group.

This compound is unique due to its specific reactivity and applications in diverse fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

4-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
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InChI Key

RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C=O)O
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Molecular Formula

C7H6O2
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Related CAS

65581-83-1
Record name Benzaldehyde, 4-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID8059552
Record name p-Hydroxybenzaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour
Record name p-Hydroxybenzaldehyde
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Boiling Point

310.00 to 311.00 °C. @ 760.00 mm Hg
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Solubility

8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol)
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CAS No.

123-08-0, 201595-48-4
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Record name 4-HYDROXYBENZALDEHYDE
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Melting Point

117 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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